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molecular formula C9H7BrClNO B8295345 8-bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one

8-bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one

Cat. No. B8295345
M. Wt: 260.51 g/mol
InChI Key: DNNLKHPUJOFTBM-UHFFFAOYSA-N
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Patent
US07994192B2

Procedure details

A representative example of method E is as follows. Preparation of 5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one: A solution of 5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride (XVIII) in methanol (0.08M) was prepared and then treated with sodium methoxide (2 equivalents, 0.5M in methanol). 8-Bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one (1 equivalent) was added as a solid. Sodium cyanoborohydride (3 equivalents) was added as a solid. The mixture was then refluxed for 20 hours, adding an additional equivalent of sodium cyanoborohydride after 16 hours. The reaction mix was poured onto a column of silica gel and the product was eluted with 10% NH3 (sat.)/MeOH and dichloromethane. Solvent was then removed in vacuo. Purification of the crude product was accomplished by flash chromatography, product eluted with a gradient of 0-12% NH3 (sat.)/MeOH and dichloromethane. The resulting solid was triturated with ether, isolated by filtration, and dried to give the title compound as a white solid (formula XIX, X═NH).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C=C([Cl:27])C=C2C=1NCCC2[NH:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]1[NH:22][C:21]2[CH:23]=[CH:24][S:25][C:20]=2[C:19](=[O:26])[CH:18]=1.C[O-].[Na+].BrC1C=C([Cl:43])C=C2C=1NCCC2=O.C([BH3-])#N.[Na+]>CO>[ClH:27].[ClH:43].[NH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:17]1[NH:22][C:21]2[CH:23]=[CH:24][S:25][C:20]=2[C:19](=[O:26])[CH:18]=1 |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C2C(CCNC12)NCCCNC1=CC(C2=C(N1)C=CS2)=O)Cl
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C2C(CCNC12)=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
The reaction mix
ADDITION
Type
ADDITION
Details
was poured onto a column of silica gel
WASH
Type
WASH
Details
the product was eluted with 10% NH3 (sat.)/MeOH and dichloromethane
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude product
WASH
Type
WASH
Details
eluted with a gradient of 0-12% NH3 (sat.)/MeOH and dichloromethane
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with ether
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCCCNC1=CC(C2=C(N1)C=CS2)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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